molecular formula C20H28N4O4 B1671724 Ilomastat CAS No. 142880-36-2

Ilomastat

Cat. No.: B1671724
CAS No.: 142880-36-2
M. Wt: 388.5 g/mol
InChI Key: NITYDPDXAAFEIT-DYVFJYSZSA-N
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Description

Ilomastat, also known as Galardin, is a broad-spectrum matrix metalloproteinase inhibitor. It belongs to the hydroxamic acid class of reversible metallopeptidase inhibitors.

Scientific Research Applications

Ilomastat has a wide range of applications in scientific research:

Safety and Hazards

Ilomastat should be handled with care to avoid dust formation and breathing in mist, gas, or vapors. It is advised to use personal protective equipment and ensure adequate ventilation. In case of contact with skin or eyes, it should be washed off with soap and plenty of water .

Future Directions

Ilomastat has shown potential in alleviating radiation damage. It has been found that pretreatment with this compound significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in irradiated mice . Future research could investigate the mechanistic role of MMPs in stretch-induced nociception .

Mechanism of Action

Target of Action

Ilomastat is a broad-spectrum matrix metalloproteinase inhibitor . Its primary targets include the Disintegrin and Metalloproteinase Domain-Containing Protein 28, Aggrecan Core Protein in humans, and the Lethal Factor in Bacillus anthracis . These targets play crucial roles in various biological processes, including tissue remodeling, inflammation, and disease progression.

Mode of Action

This compound interacts with its targets by binding to the critical active-site zinc atom of matrix metalloproteinases (MMPs) . This interaction inhibits the activity of MMPs, leading to a decrease in the degradation of extracellular matrix components, which are the primary substrates of MMPs .

Biochemical Pathways

The inhibition of MMPs by this compound affects several biochemical pathways. For instance, it has been shown to reduce the levels of TGF-β, IL-6, TNF-α, and IL-1β in tissues . These cytokines are involved in various pathways related to inflammation and tissue remodeling. By inhibiting their production, this compound can mitigate inflammatory responses and fibrosis .

Pharmacokinetics

It’s known that the compound’s absorption, distribution, metabolism, and excretion (adme) properties significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on MMPs. It has been shown to decrease the expression and activity of MMPs, thereby alleviating lung inflammation and fibrosis in irradiated mice . Furthermore, this compound has been found to promote the recovery of hematopoietic injury in irradiated mice, contributing to their survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, radiation significantly increases the activity of MMPs . Pretreatment with this compound can inhibit the activity of mmps activated by irradiation, thereby increasing cell survival . This suggests that the compound’s efficacy can be influenced by environmental conditions such as radiation exposure .

Biochemical Analysis

Biochemical Properties

Ilomastat interacts with various enzymes and proteins, primarily matrix metalloproteinases (MMPs) . The compound’s inhibitory action on MMPs is due to its ability to form a bidentate complex with the active site zinc of these enzymes . This interaction effectively blocks the enzymatic activity of MMPs, thereby influencing various biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce the expression and activity of MMPs, thereby alleviating lung inflammation and fibrosis in irradiated mice . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on MMPs . By binding to the active site zinc of these enzymes, this compound prevents them from carrying out their normal enzymatic activity . This can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, pretreatment with this compound has been shown to significantly alleviate lung inflammation and fibrosis in irradiated mice, as well as enhance their survival . These effects suggest that this compound may have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been found to vary with different dosages in animal models . For instance, pretreatment with this compound significantly reduced the level of TGF-β1 and TNF-α, and elevated the number of bone marrow mononuclear cells in irradiated mice . These effects suggest that this compound may have a dose-dependent impact on cellular function .

Transport and Distribution

Given its molecular properties and its known interactions with MMPs, it is likely that this compound may interact with various transporters or binding proteins .

Subcellular Localization

Given its inhibitory action on MMPs, it is likely that this compound may be localized to areas where these enzymes are active

Preparation Methods

The preparation of Ilomastat involves several steps. One method includes reacting tryptophan methyl ester hydrochloride with methylamine to prepare tryptophanyl methylamine. This intermediate then undergoes a condensation reaction with a tert-butyl acetate succinate derivative to form another intermediate. The tert-butyl group is then removed, and the resulting compound is further reacted with free hydroxylamine to form this compound . This method is noted for its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Ilomastat undergoes various chemical reactions, including:

Common reagents used in these reactions include hydroxylamine and tert-butyl acetate succinate derivatives. The major products formed from these reactions are intermediates that eventually lead to the formation of this compound.

Comparison with Similar Compounds

Ilomastat is unique among matrix metalloproteinase inhibitors due to its broad-spectrum activity and reversible inhibition. Similar compounds include:

This compound stands out due to its reversible inhibition and broad-spectrum activity, making it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]-2-(2-methylpropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-12(2)8-13(10-18(25)24-28)19(26)23-17(20(27)21-3)9-14-11-22-16-7-5-4-6-15(14)16/h4-7,11-13,17,22,28H,8-10H2,1-3H3,(H,21,27)(H,23,26)(H,24,25)/t13-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITYDPDXAAFEIT-DYVFJYSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046353
Record name Ilomastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142880-36-2
Record name Ilomastat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142880-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ilomastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142880362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilomastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02255
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ilomastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILOMASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0403ML141
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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